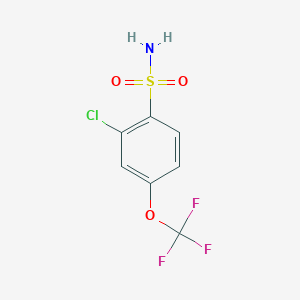

2-Chloro-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3S/c8-5-3-4(15-7(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWWJHZAASEUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735260 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261762-28-0 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 2-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonamide group can participate in redox reactions.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide derivative, while coupling reactions would result in biaryl compounds.

Scientific Research Applications

Agricultural Applications

Herbicide Development

2-Chloro-4-(trifluoromethoxy)benzenesulfonamide serves as a key intermediate in the synthesis of herbicidally active compounds. Its derivatives have been explored for their effectiveness against various weed species, making them valuable in crop protection strategies. For instance, the compound is utilized in the formulation of herbicides that target specific plant physiological processes, enhancing crop yields while minimizing environmental impact .

Pharmaceutical Applications

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. Research indicates that this compound exhibits potential as an antibacterial agent. Its mechanism involves inhibition of bacterial folate synthesis, similar to traditional sulfa drugs, which has implications for treating bacterial infections .

Drug Development

This compound has been investigated for its role in drug discovery, particularly in developing new therapeutic agents. The trifluoromethoxy group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further modifications aimed at improving pharmacokinetic properties .

Analytical Chemistry Applications

Chemical Analysis and Detection

In analytical chemistry, this compound is employed as a reagent in various chemical reactions. It can be used in the synthesis of other functionalized compounds and as a standard for chromatographic analysis due to its distinct spectral properties. Its stability under various conditions allows it to serve as a reliable reference material in laboratory settings .

-

Herbicide Efficacy Study

A study conducted on the herbicidal activity of derivatives of this compound showed significant effectiveness against common agricultural weeds. The research highlighted how structural modifications influenced herbicidal potency and selectivity . -

Antibacterial Activity Assessment

Research published in a peer-reviewed journal evaluated the antibacterial properties of this compound against several bacterial strains. The findings suggested that it could be developed into a novel antimicrobial agent with lower resistance profiles compared to existing sulfa drugs . -

Analytical Method Development

A method was developed utilizing this compound as a standard for high-performance liquid chromatography (HPLC). This method demonstrated high sensitivity and specificity for detecting related compounds in complex mixtures, showcasing its utility in quality control processes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Compound : 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

- Key Difference : Replaces -OCF₃ with -CF₃ at C4.

- Impact :

- Electronic Effects : The -CF₃ group is more electron-withdrawing than -OCF₃, increasing the sulfonamide’s acidity (pKa ~1–2 units lower).

- Biological Activity : Trifluoromethyl groups are common in agrochemicals (e.g., herbicides), whereas trifluoromethoxy groups are often prioritized in pharmaceuticals for metabolic stability .

Functional Group Modifications: Sulfonamide vs. Amine

Compound : 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0)

Positional Isomerism

Compound : 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1)

- Key Difference : Trifluoromethoxy at C5 instead of C4; benzoyl chloride (-COCl) replaces sulfonamide.

- Impact :

Extended Functionalization

Compound: Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

Structural Complexity

Compound: 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS 346692-38-4)

- Key Difference: Features an ethylamino linker and nitro group.

- Impact: Solubility: The extended alkyl chain improves solubility in organic solvents.

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects : The -OCF₃ group in this compound enhances metabolic stability compared to -CF₃, making it favorable in drug discovery .

- Positional Sensitivity : Substitution at C4 vs. C5 significantly alters steric and electronic profiles, affecting binding affinity in biological targets .

- Functional Group Versatility : Sulfonamides linked to heterocycles (e.g., triazines in chlorsulfuron) highlight the structural adaptability required for pesticidal activity .

Biological Activity

2-Chloro-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique trifluoromethoxy group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNOS

- Molecular Weight : 253.64 g/mol

The presence of the trifluoromethoxy group is significant as it imparts unique electronic properties that can enhance the compound's reactivity and interaction with biological molecules.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. A study highlighted that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of sulfonamides has been a focus of research. A recent investigation revealed that this compound demonstrates cytotoxicity against several cancer cell lines. The IC values for this compound are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. For example, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, which is a common target for sulfonamides.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various sulfonamides, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study concluded that this compound could be a promising candidate for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induced significant cell death through a caspase-dependent pathway.

Q & A

Q. Basic

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) for separation. Retention time (~4.03 min) and UV/Vis spectra confirm identity .

- NMR : ¹H/¹³C/¹⁹F NMR to verify substitution patterns (e.g., δ ~75 ppm for CF₃O in ¹⁹F NMR).

Q. Advanced

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 304.0123).

- X-ray photoelectron spectroscopy (XPS) : Quantify surface chlorine and fluorine content in crystalline samples.

How can researchers investigate its potential enzyme inhibition mechanisms?

Q. Advanced

- Molecular docking : Use crystal structures of target enzymes (e.g., carbonic anhydrase) to predict binding interactions with the sulfonamide group.

- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates.

- Metabolic profiling : Incubate with liver microsomes (e.g., from rats) and analyze metabolites via LC/ESI-MS, as done for related sulfonylurea herbicides .

How to resolve contradictions in spectroscopic vs. crystallographic data?

Q. Advanced

- Dynamic NMR : Detect conformational exchange in solution (e.g., rotational barriers of the trifluoromethoxy group).

- Cross-validation : Compare experimental bond lengths/angles (SC-XRD) with DFT-optimized geometries.

- Variable-temperature XRD : Resolve thermal motion artifacts in the crystal lattice .

What are the challenges in scaling up synthesis for biological assays?

Q. Advanced

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.

- Workflow optimization : Use flow chemistry for exothermic steps (e.g., SOCl₂ reactions).

- Byproduct management : Monitor chlorinated byproducts (e.g., 2-chloro derivatives) via inline IR spectroscopy.

How to design SAR studies for sulfonamide derivatives?

Q. Advanced

- Core modifications : Introduce substituents at the 4-position (e.g., CF₃O vs. OCF₃) to study electronic effects.

- Bioisosteric replacement : Replace Cl with Br or F to assess halogen bonding impacts.

- Pharmacophore mapping : Overlay structures with known inhibitors (e.g., acetazolamide) to identify critical motifs .

What safety considerations apply to handling this compound?

Q. Basic

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation.

- Waste disposal : Neutralize residual SOCl₂ with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.